Aminopentamide

Catalog No.
S571745
CAS No.
60-46-8
M.F
C19H24N2O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopentamide

CAS Number

60-46-8

Product Name

Aminopentamide

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C

Synonyms

aminopentamide, aminopentamide, (+-)-isomer, aminopentamide, sulfate

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C

4-(dimethylamino)-2,2-diphenylpentanamide is a diarylmethane.

Aminopentamide (CAS 60-46-8) is a synthetic tertiary amine and nonselective muscarinic receptor antagonist primarily utilized as an active pharmaceutical ingredient (API) in veterinary medicine and as a specialized bioisostere in advanced peptide synthesis [1]. As an anticholinergic agent, it is formulated to reduce gastric motility and visceral spasms, offering a distinct pharmacological profile that isolates gastrointestinal effects more effectively than classical tropane alkaloids[2]. Beyond its clinical utility, specific enantiomers of aminopentamide—notably (R)-4-aminopentamide—serve as effective glutamine surrogates in the synthesis of constrained peptidomimetics, directly enhancing target binding affinity [3]. For procurement professionals, selecting the appropriate chemical form (free base vs. sulfate salt) and stereochemistry is critical, as these parameters dictate aqueous solubility, formulation viability, and downstream cellular permeability.

Substituting aminopentamide with broader-spectrum anticholinergics like atropine often results in unacceptable systemic toxicity profiles in veterinary formulations, specifically regarding dose-limiting mydriasis and salivary inhibition[1]. In medicinal chemistry workflows, attempting to replace the aminopentamide moiety with simpler glutamine surrogates (such as 2-aminoethylcarbamate) during phosphopeptide synthesis leads to significant drops in intact-cell membrane permeability and target binding affinity [2]. Furthermore, procuring the generic aminopentamide free base instead of the sulfate salt for liquid formulations introduces severe solubility bottlenecks; the free base is practically insoluble in water, rendering the material unusable for aqueous injectables or oral solutions without extensive and costly excipient engineering .

Gastrointestinal Specificity and Antispasmodic Duration vs. Atropine

In veterinary formulation development, aminopentamide is prioritized over atropine due to its targeted action on the gastrointestinal tract. While aminopentamide possesses approximately 50% of the overall systemic potency of atropine, it demonstrates a significantly greater and longer-lasting reduction in the tone and amplitude of colonic contractions [1]. This localized efficacy is coupled with a marked reduction in dose-limiting systemic side effects, specifically mydriasis and hyposalivation, which are highly pronounced with atropine at equieffective gastrointestinal doses [2].

Evidence DimensionSystemic side-effect profile vs. colonic contraction suppression
Target Compound DataAminopentamide (Greater colonic suppression duration, low salivary/mydriatic effects)
Comparator Or BaselineAtropine (Shorter colonic suppression, high systemic side effects)
Quantified Difference50% lower general systemic potency but greater GI-specific amplitude reduction
ConditionsIn vivo pharmacological profiling for veterinary antispasmodic formulations

Allows veterinary formulators to achieve sustained gastrointestinal relief without triggering the severe systemic anticholinergic side effects associated with standard atropine substitution.

Binding Affinity Enhancement as a Glutamine Surrogate in Peptide Synthesis

In the synthesis of phosphopeptide inhibitors targeting the STAT3 SH2 domain, (R)-4-aminopentamide serves as a critical glutamine mimic. When substituted into the C-terminal position of the lead peptide (pCinn-Leu-Pro-Gln-NHBn), the aminopentamide derivative achieved an IC50 of 110 nM in fluorescence polarization assays, outperforming the native glutamine-containing lead (IC50 = 138 nM) [1]. The unconstrained side chain and carboxamide structure of aminopentamide provide optimal orientation within the binding pocket, making it a more effective structural building block compared to traditional amino acid precursors [1].

Evidence DimensionTarget binding affinity (IC50) for STAT3 SH2 domain
Target Compound Data(R)-4-aminopentamide substituted peptide (IC50 = 110 nM)
Comparator Or BaselineNative Gln-NHBn lead peptide (IC50 = 138 nM)
Quantified Difference20.3% improvement in binding affinity (lower IC50)
ConditionsFluorescence polarization assay of constrained peptidomimetics

Peptide chemists can utilize this specific precursor to synthesize higher-affinity SH2 domain inhibitors where standard glutamine residues fail to achieve target potency.

Intact-Cell Potency vs. Alternative Carbamate Surrogates

Beyond isolated target affinity, the selection of the glutamine surrogate measurably impacts cellular uptake and in vivo efficacy. When incorporated into dipeptide scaffolds (e.g., Haic or Nle-mPro), 4-aminopentamide demonstrated significantly higher potency in inhibiting constitutive Stat3 phosphorylation in intact breast tumor cells compared to alternative surrogates like 2-aminoethylcarbamate and 2-aminoethyl urea [1]. This enhanced cellular permeability is a critical factor for drug discovery procurement, as it bridges the gap between in vitro binding and functional cellular activity [1].

Evidence DimensionIntact-cell inhibition of Stat3 phosphorylation
Target Compound Data4-aminopentamide surrogate (High intact-cell potency)
Comparator Or Baseline2-aminoethylcarbamate surrogate (Low intact-cell potency)
Quantified DifferenceSignificant enhancement in functional cellular inhibition across intact membranes
ConditionsIntact MDA-MB-468 breast tumor cell assays

Prevents the procurement of cheaper but functionally inferior glutamine surrogates that fail to cross cell membranes in advanced drug discovery workflows.

Aqueous Solubility and Salt-Form Selection for Liquid Formulations

For procurement teams sourcing aminopentamide for liquid or injectable formulations, specifying the correct salt form is an absolute requirement. The aminopentamide free base (CAS 60-46-8) is practically insoluble in water and exhibits a melting point of 183-184°C, making it unsuitable for direct aqueous dissolution. In contrast, aminopentamide sulfate (CAS 115-51-5, melting point 178-179°C) is highly soluble in both water and ethanol. Attempting to formulate aqueous solutions using the free base will result in precipitation and require the addition of complex solubilizing excipients.

Evidence DimensionAqueous and ethanolic solubility
Target Compound DataAminopentamide sulfate (Highly soluble in water and ethanol)
Comparator Or BaselineAminopentamide free base (Practically insoluble in water)
Quantified DifferenceBinary shift from insoluble to highly soluble
ConditionsStandard ambient temperature and pressure formulation conditions

Directs buyers to procure the sulfate salt for veterinary syrups and injectables, eliminating costly reformulation and solubilization steps required if the free base is mistakenly sourced.

Veterinary Antispasmodic Liquid Formulations

Formulators of veterinary gastrointestinal therapeutics must procure aminopentamide sulfate to leverage its high aqueous solubility for syrups and injectables. Its greater suppression of colonic contractions, combined with a lower incidence of mydriasis compared to atropine, makes it a highly effective API for targeted visceral spasm relief [1].

Solid-Phase Synthesis of STAT3 Inhibitors

Medicinal chemists developing constrained peptidomimetics utilize (R)-4-aminopentamide as a high-value glutamine bioisostere. Incorporating this specific precursor significantly lowers the IC50 (down to 110 nM) and enhances the intact-cell permeability of SH2 domain inhibitors, outperforming standard glutamine or carbamate surrogates[2].

Analytical Reference Standards for Pharmacokinetic Profiling

Analytical laboratories procure aminopentamide as a baseline reference standard for evaluating the metabolism, clearance, and receptor binding kinetics of nonselective muscarinic receptor antagonists, ensuring accurate comparative data against tropane alkaloids like atropine [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.188863393 g/mol

Monoisotopic Mass

296.188863393 g/mol

Heavy Atom Count

22

Melting Point

137.0 °C

UNII

IP1B47L61M
661TMO8UM4
HI3DVH9WMI

Related CAS

35144-63-9 (unspecified sulfate)

Other CAS

60-46-8
35144-63-9

Wikipedia

Aminopentamide

Dates

Last modified: 02-20-2024

Explore Compound Types